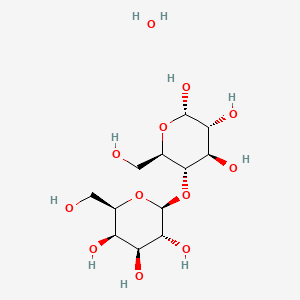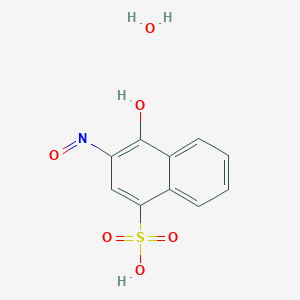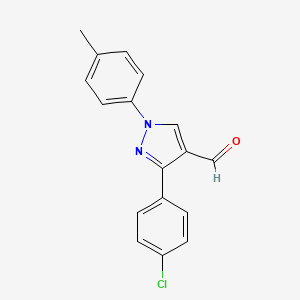
3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE
描述
3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylphenyl group attached to the pyrazole ring, along with a carboxaldehyde functional group at the 4-position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE can be synthesized through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde and 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediates. These intermediates are then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed:
Oxidation: 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-1-(4-methylphenyl)-
Reduction: 1H-Pyrazole-4-methanol, 3-(4-chlorophenyl)-1-(4-methylphenyl)-
Substitution: Various substituted derivatives depending on the specific reaction conditions.
科学研究应用
3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
作用机制
The mechanism of action of 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the 4-chlorophenyl and 4-methylphenyl groups can enhance its binding affinity and specificity. The carboxaldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition.
相似化合物的比较
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-methylphenyl)-
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-methylphenyl)-
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxyphenyl)-1-(4-methylphenyl)-
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE imparts unique electronic and steric properties compared to its analogs with different substituents. This can influence its reactivity and binding interactions in various applications.
- Reactivity: Compounds with different substituents on the aromatic rings may exhibit variations in their chemical reactivity and stability. For example, the fluorine-substituted analog may have different electronic properties compared to the chlorine-substituted compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHLZTUADOSLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397417 | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-46-7 | |
| Record name | 1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


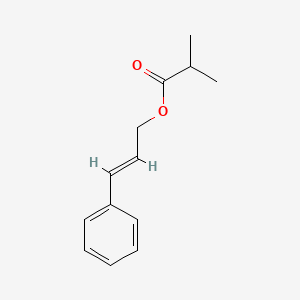
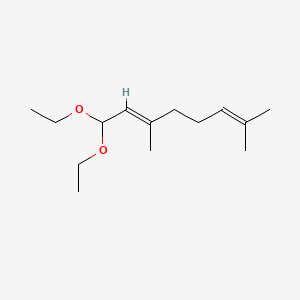
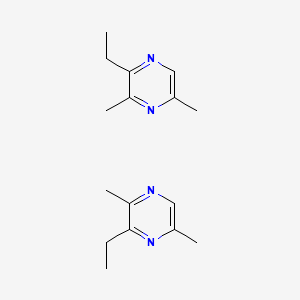
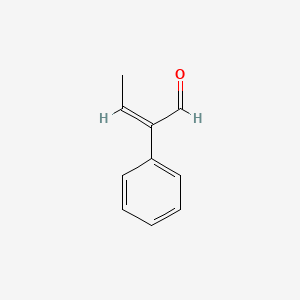
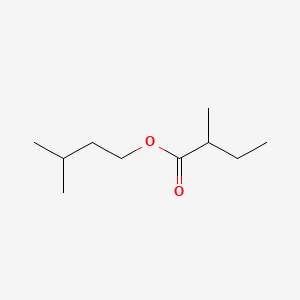
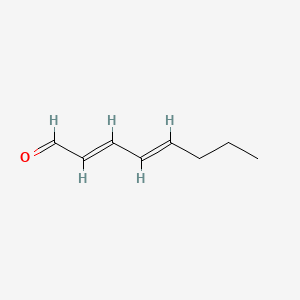
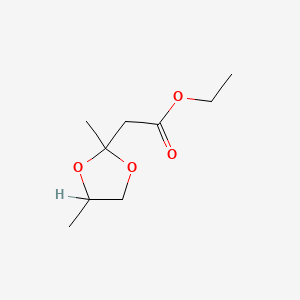
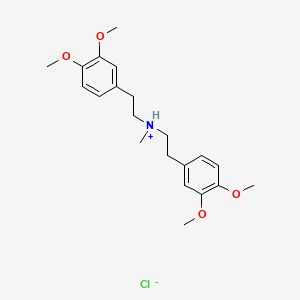
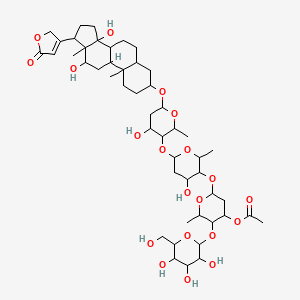
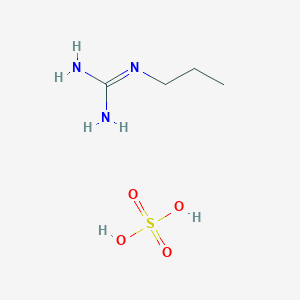
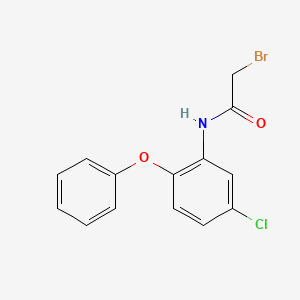
![2-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7804254.png)
